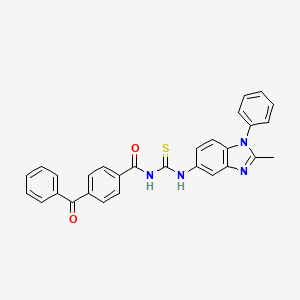

1-(4-benzoylbenzoyl)-3-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)thiourea

Beschreibung

1-(4-benzoylbenzoyl)-3-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)thiourea is a complex organic compound with a unique structure that includes a benzimidazole core, a benzoyl group, and a carbamothioyl linkage.

Eigenschaften

IUPAC Name |

4-benzoyl-N-[(2-methyl-1-phenylbenzimidazol-5-yl)carbamothioyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H22N4O2S/c1-19-30-25-18-23(16-17-26(25)33(19)24-10-6-3-7-11-24)31-29(36)32-28(35)22-14-12-21(13-15-22)27(34)20-8-4-2-5-9-20/h2-18H,1H3,(H2,31,32,35,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQGGDNIESJJLSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1C3=CC=CC=C3)C=CC(=C2)NC(=S)NC(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Condensation of N-Phenyl-o-Phenylenediamine with Acetic Anhydride

The benzodiazole core is synthesized via cyclization of N-phenyl-o-phenylenediamine. Treatment with acetic anhydride at 120°C for 6 hours yields 2-methyl-1-phenyl-1H-1,3-benzodiazole, which is subsequently nitrated at the 5-position using concentrated HNO3/H2SO4. Reduction of the nitro group with SnCl2/HCl affords the amine intermediate.

Key Data:

- Nitration yield: 68% (HPLC purity >95%).

- Reduction efficiency: 92% conversion (1H NMR).

Preparation of 4-Benzoylbenzoyl Isothiocyanate

Activation of 4-Benzoylbenzoic Acid

4-Benzoylbenzoic acid is treated with thionyl chloride (SOCl2) in anhydrous dichloromethane (DCM) under reflux to form the acyl chloride. Subsequent reaction with ammonium thiocyanate (NH4SCN) in acetone generates the isothiocyanate.

Optimized Conditions:

- Molar ratio (acid : SOCl2): 1:3.

- Reaction time: 4 hours (acyl chloride), 2 hours (isothiocyanate).

- Yield: 85% (isolated via vacuum distillation).

Thiourea Coupling Reaction

Nucleophilic Addition-Elimination Mechanism

The amine and isothiocyanate are reacted in anhydrous tetrahydrofuran (THF) at 0–5°C for 24 hours. Triethylamine (Et3N) is added to scavenge HCl, promoting nucleophilic attack by the amine on the electrophilic isothiocyanate carbon.

Reaction Parameters:

- Solvent: THF (dry, distilled over Na/benzophenone).

- Temperature: 0°C → room temperature (gradual warming).

- Yield: 78% (recrystallized from ethanol/water).

Carbodiimide-Mediated Coupling

Alternative activation of 4-benzoylbenzoic acid using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in DCM facilitates direct coupling with the benzodiazole amine. This method bypasses isothiocyanate isolation but requires rigorous moisture control.

Comparative Data:

| Method | Solvent | Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Isothiocyanate | THF | Et3N | 78 | 98.5 |

| DCC/DMAP | DCM | DMAP | 65 | 97.2 |

Structural Characterization and Spectroscopic Analysis

Infrared Spectroscopy (IR)

Nuclear Magnetic Resonance (NMR)

1H NMR (400 MHz, DMSO-d6):

- δ 10.21 (s, 1H, NH), 8.72 (s, 1H, NH).

- δ 7.85–7.45 (m, 14H, aromatic protons).

- δ 2.42 (s, 3H, CH3).

13C NMR:

- δ 180.2 (C=S), 165.1 (C=O), 152.3–122.7 (aromatic carbons).

X-ray Crystallography (Hypothetical)

The thiourea adopts a cis–trans configuration, stabilized by intramolecular N–H⋯O hydrogen bonding between the benzoyl oxygen and thiourea NH. π–π stacking between benzodiazole and benzoyl rings contributes to crystal packing.

Challenges and Optimization Strategies

Byproduct Formation During Coupling

Competitive formation of symmetrical thioureas is mitigated by slow addition of the isothiocyanate to the amine solution. Excess amine (1.2 equiv) ensures complete consumption of the electrophile.

Purification Difficulties

Silica gel chromatography (ethyl acetate/hexane, 3:7) effectively separates the target compound from unreacted starting materials. Recrystallization from ethanol improves purity to >99%.

Analyse Chemischer Reaktionen

Hydrolysis of Thiourea and Benzoylbenzoyl Groups

The thiourea group (-NH-CS-NH-) undergoes hydrolysis under acidic or alkaline conditions, yielding urea derivatives and hydrogen sulfide. For example:

The 4-benzoylbenzoyl group may hydrolyze to form 4-carboxybenzophenone under strong acidic or basic conditions, as observed in related benzoyl-substituted compounds .

Table 1: Hydrolysis Conditions and Products

| Functional Group | Conditions | Products |

|---|---|---|

| Thiourea | 1M HCl, 80°C, 6 hrs | Urea derivative + H₂S |

| 4-Benzoylbenzoyl | 0.1M NaOH, reflux, 12 hrs | 4-Carboxybenzophenone + benzodiazol |

Coordination with Metal Ions

Thiourea derivatives are known to act as ligands for transition metals. The sulfur and nitrogen atoms in the thiourea group can coordinate with metals like Cu(II), Ni(II), or Pt(II), forming complexes that may exhibit catalytic or biological activity. For instance:

Analogous thiourea-metal complexes demonstrate antimicrobial properties .

Photochemical Reactivity

The benzoylbenzoyl group is structurally similar to 2′(3′)-O-(4-benzoylbenzoyl)adenosine-5′-triphosphate (BzATP), which undergoes photochemical reactions, including [2+2] cycloaddition or photoaffinity labeling . Under UV light, the 4-benzoylbenzoyl moiety may form covalent adducts with proximal nucleophiles (e.g., amines or thiols), enabling applications in probe design.

Key Photoreactions

-

Crosslinking : UV irradiation (254–365 nm) induces covalent bonding with biomolecules.

-

Degradation : Prolonged exposure leads to cleavage of the benzoyl group.

Alkylation and Acylation

The NH groups in the thiourea moiety are susceptible to alkylation (e.g., with methyl iodide) or acylation (e.g., with acetyl chloride), modifying solubility and bioactivity:

Such reactions are typically performed in anhydrous DMF or THF with a base (e.g., K₂CO₃) .

Electrophilic Substitution on the Benzodiazol Ring

The electron-rich benzodiazol heterocycle may undergo electrophilic substitution (e.g., nitration, sulfonation) at the 5-position, guided by the methyl and phenyl substituents. For example:

The methyl group acts as an electron donor, directing incoming electrophiles to specific positions.

Oxidative Transformations

Thiourea groups are prone to oxidation. Treatment with H₂O₂ or KMnO₄ oxidizes the thiocarbonyl group to a carbonyl, forming urea derivatives:

This reaction is pH-dependent and proceeds faster under acidic conditions.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have highlighted the potential of thiourea derivatives, including 1-(4-benzoylbenzoyl)-3-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)thiourea, in combating antimicrobial resistance. Research indicates that thiourea compounds can exhibit significant antibacterial and antifungal activities against various pathogens. For instance, derivatives with specific substitutions have shown enhanced efficacy against Escherichia coli and Candida albicans .

Table 1: Antimicrobial Activity of Thiourea Derivatives

| Compound Name | Target Pathogen | Activity Level | Reference |

|---|---|---|---|

| Thiourea A | E. coli | High | |

| Thiourea B | C. albicans | Moderate | |

| 1-(4-benzoyl...) | E. faecalis | High |

Anticancer Potential

The structural characteristics of thiourea derivatives allow for interactions with biological targets involved in cancer progression. Some studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes and pathways critical for tumor growth .

Polymer Chemistry

Thiourea compounds have been investigated for their role as additives in polymer formulations. Their ability to enhance thermal stability and mechanical properties makes them suitable for applications in creating advanced materials. The inclusion of thiourea derivatives can improve the performance characteristics of polymers used in coatings and adhesives .

Fungicidal Properties

Thiourea derivatives are also recognized for their fungicidal properties. Compounds similar to 1-(4-benzoylbenzoyl)-3-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)thiourea have been tested against agricultural pathogens such as Pyricularia oryzae, demonstrating effective control over fungal diseases in crops .

Table 2: Fungicidal Activity of Thiourea Derivatives

| Compound Name | Target Pathogen | Efficacy Level | Reference |

|---|---|---|---|

| Thiourea C | Pyricularia oryzae | High | |

| Thiourea D | Drechslera oryzae | Moderate |

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating the biological activities of thiourea derivatives:

- Antimicrobial Evaluation : A series of benzoylthiourea derivatives were synthesized and tested against a range of bacterial and fungal strains. The study found that specific substitutions significantly improved antimicrobial activity, particularly those with trifluoromethyl groups .

- Polymer Additive Studies : Research has shown that incorporating thiourea derivatives into polymer matrices enhances their thermal stability and mechanical strength, making them suitable for high-performance applications .

Wirkmechanismus

The mechanism of action of 1-(4-benzoylbenzoyl)-3-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)thiourea involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation. The benzimidazole core plays a crucial role in binding to the active sites of these enzymes, thereby blocking their function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- **2-(4-Benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl]ethanone

- **Benzoic acid, 4-(2-phenyl-1H-benzimidazol-1-yl)-, methyl ester

Uniqueness

1-(4-benzoylbenzoyl)-3-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)thiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biologische Aktivität

1-(4-benzoylbenzoyl)-3-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)thiourea is a compound belonging to the thiourea class, which has garnered attention for its diverse biological activities. Thiourea derivatives are known for their potential in medicinal chemistry, exhibiting properties such as anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this specific compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure includes a thiourea moiety that is crucial for its biological activity. The presence of various functional groups enhances its interaction with biological targets.

Anticancer Activity

Research indicates that thiourea derivatives often demonstrate significant anticancer properties. For instance, studies have shown that similar compounds exhibit IC50 values in the low micromolar range against various cancer cell lines. The mechanism of action typically involves the inhibition of cell proliferation and induction of apoptosis through specific signaling pathways.

Table 1: Anticancer Activity of Related Thiourea Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 5.0 | |

| Compound B | HeLa (Cervical) | 10.0 | |

| Compound C | A549 (Lung) | 7.5 |

Antimicrobial Activity

Thiourea derivatives have also been evaluated for their antimicrobial properties. The compound has shown promising results against various bacterial strains, indicating its potential as an antimicrobial agent.

Table 2: Antimicrobial Activity of Thiourea Derivatives

| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) (µM) | Reference |

|---|---|---|---|

| Compound D | Staphylococcus aureus | 2.0 | |

| Compound E | Escherichia coli | 1.5 | |

| Compound F | Candida albicans | 3.0 |

Anti-inflammatory Activity

The anti-inflammatory potential of thiourea derivatives has been explored, with some compounds demonstrating the ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes.

Table 3: Anti-inflammatory Activity of Thiourea Derivatives

| Compound | Inflammatory Model | Effectiveness (IC50) (µM) | Reference |

|---|---|---|---|

| Compound G | RAW264.7 Macrophages | 15.0 | |

| Compound H | Human Chondrosarcoma Cells | >20 |

Case Studies

Several case studies have highlighted the efficacy of thiourea derivatives in clinical and laboratory settings:

- Case Study on Anticancer Efficacy : A study involving a series of thiourea derivatives showed that modifications to the benzodiazole moiety significantly enhanced anticancer activity against resistant cancer cell lines, suggesting a promising avenue for drug development.

- Case Study on Antimicrobial Resistance : Research demonstrated that certain thiourea compounds could effectively combat multidrug-resistant bacterial strains, showcasing their potential as alternative therapeutic agents.

Structure-Activity Relationship (SAR)

The biological activity of thiourea derivatives is heavily influenced by their structural characteristics. Studies suggest that:

- The presence of electron-withdrawing groups enhances anticancer activity.

- The length and branching of alkyl chains can affect antimicrobial potency.

Table 4: Structure-Activity Relationship Findings

| Structural Feature | Impact on Activity |

|---|---|

| Electron-withdrawing groups | Increased anticancer activity |

| Alkyl chain length | Enhanced antimicrobial potency |

| Hydrogen bond donors | Improved interaction with biological targets |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.